![molecular formula C10H18O B12553969 [(1R,2S)-2-Cyclohexylcyclopropyl]methanol CAS No. 190004-99-0](/img/structure/B12553969.png)
[(1R,2S)-2-Cyclohexylcyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2S)-2-シクロヘキシルシクロプロピル]メタノールは、シクロプロピル環にシクロヘキシル基とメタノール部分が置換した有機化合物です。
準備方法
合成経路と反応条件
[(1R,2S)-2-シクロヘキシルシクロプロピル]メタノールの合成は、通常、シクロヘキシル置換アルケンのシクロプロパン化、続いて還元を伴います。一般的な方法の1つは、ジヨードメタンと亜鉛-銅カップを用いたシモンズ-スミス反応です。この反応で生成されたシクロプロパンは、水素化リチウムアルミニウム (LiAlH4) を用いて還元して、目的のメタノール誘導体を得ることができます。
工業生産方法
[(1R,2S)-2-シクロヘキシルシクロプロピル]メタノールの工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フロー反応器と最適化された反応条件を使用すると、収率と効率を向上させることができます。触媒と試薬は、高純度と副生成物の最小化を確実にするために慎重に選択されます。
化学反応の分析
反応の種類
[(1R,2S)-2-シクロヘキシルシクロプロピル]メタノールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、ピリジニウムクロロクロメート (PCC) やジョーンズ試薬などの試薬を用いて、ケトンまたはアルデヒドに酸化できます。
還元: この化合物は、パラジウム炭素 (Pd/C) などの水素化触媒を用いて、アルカンにさらに還元できます。
置換: ヒドロキシル基は、塩化チオニル (SOCl2) や三臭化リン (PBr3) などの試薬を用いて、ハロゲン化物に置換できます。
一般的な試薬と条件
酸化: PCC、ジョーンズ試薬
還元: LiAlH4、Pd/C
置換: SOCl2、PBr3
生成される主な生成物
酸化: シクロヘキシルシクロプロピルケトンまたはアルデヒド
還元: シクロヘキシルシクロプロパン
置換: シクロヘキシルシクロプロピルハライド
科学研究への応用
[(1R,2S)-2-シクロヘキシルシクロプロピル]メタノールは、科学研究においていくつかの用途があります。
化学: 有機合成におけるビルディングブロックとして、および不斉合成におけるキラル補助剤として使用されます。
生物学: 抗菌作用や抗炎症作用を有する生物活性化合物としての可能性について調査されています。
医学: 薬物開発の前駆体としての可能性など、治療効果の可能性について研究されています。
産業: 特殊化学品や材料の生産に使用されています。
科学的研究の応用
[(1R,2S)-2-Cyclohexylcyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
[(1R,2S)-2-シクロヘキシルシクロプロピル]メタノールの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物のヒドロキシル基は、生体分子と水素結合を形成して、その構造と機能に影響を与える可能性があります。さらに、シクロプロピル環は、酵素や受容体と相互作用して、その活性を調節する可能性があります。
類似化合物との比較
[(1R,2S)-2-シクロヘキシルシクロプロピル]メタノールは、次のような他のシクロプロピル含有化合物と比較することができます。
[(1R,2S)-2-メチルシクロペンタンアミン]: シクロヘキサン環の代わりにシクロペンタン環を持つ構造が似ています。
[(1R,2S)-2-フェニルシクロプロピル]メタノール: シクロヘキシル基の代わりにフェニル基が含まれています。
[(1R,2S)-2-シクロヘキシルシクロプロピル]メタノールの独自性は、その特定の構造配置にあり、これは独特の化学的および生物学的特性を付与します。
特性
CAS番号 |
190004-99-0 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
[(1R,2S)-2-cyclohexylcyclopropyl]methanol |
InChI |
InChI=1S/C10H18O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10-/m0/s1 |
InChIキー |
WJVGRPSPXGWTLJ-UWVGGRQHSA-N |
異性体SMILES |
C1CCC(CC1)[C@@H]2C[C@H]2CO |
正規SMILES |
C1CCC(CC1)C2CC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)
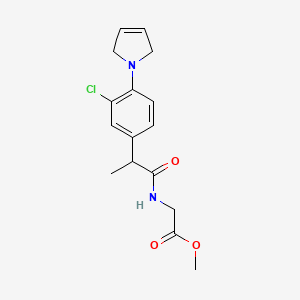

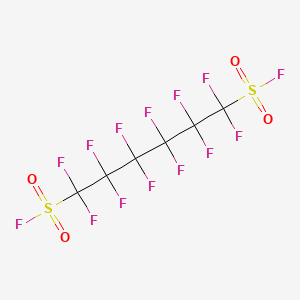

![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)

![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)
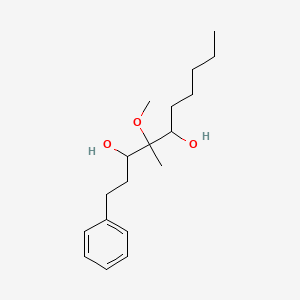
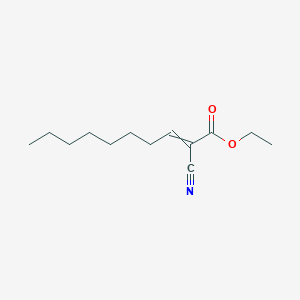
![2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole](/img/structure/B12553928.png)
![[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B12553935.png)
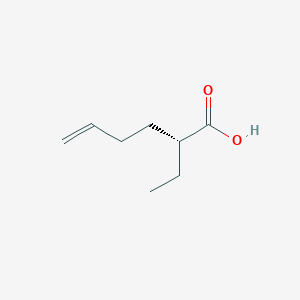
![4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide](/img/structure/B12553971.png)
